PRIEURIANIN FROM GUAREA TRICHILIOIDES
Overview
Description
PRIEURIANIN FROM GUAREA TRICHILIOIDES is a degraded limonoid, a specific subgroup of tetranortriterpenoids, initially isolated from the tree Trichilia prieuriana. It is also found in other plants of the Meliaceae family, including the more abundant species Aphanamixis polystachya . This compound and its analogs exhibit a range of biological activities, including insecticidal, antimicrobial, antiadipogenic, and antiparasitic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: PRIEURIANIN FROM GUAREA TRICHILIOIDES-type limonoids can be synthesized through the opening of A and B rings, leading to the formation of diverse ring systems via oxygen-bridges or new carbon-carbon bonds . A reliable solution based on biomimetic alkaline hydrolysis has been established to build new oxygen-bridges . The Dieckmann reaction is also a key biosynthetic step in the formation of carbon-3/carbon-6 bonds in the aphanamolide-type backbone .
Industrial Production Methods: the extraction from natural sources such as the bark and seeds of Aphanamixis polystachya and Trichilia prieuriana remains a primary method .
Chemical Reactions Analysis
Types of Reactions: PRIEURIANIN FROM GUAREA TRICHILIOIDES undergoes various chemical reactions, including oxidation, reduction, and substitution. The spatially close and highly reactive ester appendages through the opening of A and B rings further rearrange into diverse ring systems via oxygen-bridges or new carbon-carbon bonds .
Common Reagents and Conditions: Biomimetic alkaline hydrolysis is commonly used to build new oxygen-bridges . The Dieckmann reaction is employed to form carbon-3/carbon-6 bonds .
Major Products: The major products formed from these reactions include limonoids with unprecedented 7/6/5 tricyclic skeletons and 2,6-dioxabicyclo [3.2.2]nonan-3-one caged ring A systems .
Scientific Research Applications
PRIEURIANIN FROM GUAREA TRICHILIOIDES has a wide range of scientific research applications:
Mechanism of Action
PRIEURIANIN FROM GUAREA TRICHILIOIDES is part of a subgroup of limonoids that includes about seventy compounds, such as dregeanin and rohitukin . These compounds share similar biological activities but differ in their structural configurations. This compound’s unique ability to stabilize the actin cytoskeleton and its potential antifibrotic properties make it distinct from other limonoids .
Comparison with Similar Compounds
- Dregeanin
- Rohitukin
- Fraxinellone
PRIEURIANIN FROM GUAREA TRICHILIOIDES’s unique structural features and diverse biological activities make it a compound of significant interest in various fields of scientific research.
Properties
CAS No. |
57672-91-0 |
---|---|
Molecular Formula |
C38H50O16 |
Molecular Weight |
762.8 g/mol |
IUPAC Name |
[6-[5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] 2-hydroxy-3-methylpentanoate |
InChI |
InChI=1S/C38H50O16/c1-10-19(2)31(45)34(46)53-33-32(51-18-39)30(20(3)38(47)26(42)13-24(37(33,38)8)23-11-12-49-16-23)36(7)25(14-28(43)48-9)35(6,17-50-21(4)40)54-29(44)15-27(36)52-22(5)41/h11-12,16,18-19,24-25,27,30-33,45,47H,3,10,13-15,17H2,1-2,4-9H3 |
InChI Key |
LRLMYQFHTXHFRH-RUPODZMKSA-N |
SMILES |
CCC(C)C(C(=O)OC1C(C(C(=C)C2(C1(C(CC2=O)C3=COC=C3)C)O)C4(C(CC(=O)OC(C4CC(=O)OC)(C)COC(=O)C)OC(=O)C)C)OC=O)O |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)O[C@H]1[C@@H]([C@H](C(=C)[C@@]2([C@@]1([C@H](CC2=O)C3=COC=C3)C)O)[C@@]4([C@H](CC(=O)O[C@]([C@@H]4CC(=O)OC)(C)COC(=O)C)OC(=O)C)C)OC=O)O |
Canonical SMILES |
CCC(C)C(C(=O)OC1C(C(C(=C)C2(C1(C(CC2=O)C3=COC=C3)C)O)C4(C(CC(=O)OC(C4CC(=O)OC)(C)COC(=O)C)OC(=O)C)C)OC=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Endosidin1; Endosidin-1; Endosidin 1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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